Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate
Overview
Description
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is a highly versatile heteroaromatic azadiene . It has garnered considerable attention for its exceptional reactivity and its ability to engage in Retro-Diels-Alder reaction with a wide range of dienophiles and heterodienophiles .
Synthesis Analysis
The synthesis of this compound involves the use of inverse electron demand Diels–Alder reactions . It is a highly reactive heteroaromatic azadiene that reacts with nearly any dienophile or heterodienophile for various applications in cycloadditions and ring-system syntheses .Molecular Structure Analysis
The molecular structure of this compound can be found in the NIST Chemistry WebBook .Chemical Reactions Analysis
This compound is known for its ability to participate in inverse electron demand Diels–Alder reactions . It reacts with nearly any dienophile or heterodienophile for various applications in cycloadditions and ring-system syntheses .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and vibrational spectroscopy .Scientific Research Applications
Tautomerism and NMR Spectroscopy
Dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate exhibits interesting tautomeric forms. A study by Lyčka et al. (2008) explored its tautomerism using 15N NMR spectroscopy, revealing that it exists completely in the 1,4-dihydro tautomeric form in various solvents. This insight is significant for understanding the compound's chemical behavior and properties (Lyčka, Frebort, & Almonasy, 2008).
Reactivity in Diels-Alder Reactions
Kiselev et al. (1999) investigated the effects of pressure and temperature on the reaction rate of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate with 1-hexene. The study highlights the compound's role in Diels-Alder reactions, a crucial aspect in synthetic chemistry (Kiselev, Kashaeva, Iskhakova, Shihab, & Konovalov, 1999).
Formation and Thermal Decomposition Studies
Novák et al. (2006) studied the formation and thermal decomposition of an azo-bridged tricyclic ring system using this compound. This research contributes to the understanding of the compound's behavior under thermal stress, relevant for materials science and chemical engineering (Novák, Vincze, Czégény, Magyarfalvi, Smith, & Kotschy, 2006).
Synthesis and Structural Analysis
The synthesis and structural analysis of dimethyl 3,6-diphenyl-1,2-dihydro-1,2,4,5-tetrazine-1,2-dicarboxylate, as conducted by Rao, Lu, and Hu (2010), provides valuable insights into the compound's structural characteristics, crucial for understanding its chemical reactivity and potential applications in synthesis (Rao, Lu, & Hu, 2010).
Dialkyl Esters Synthesis
Frebort et al. (2008) reported the synthesis and characterization of dialkyl esters of 1,2,4,5-tetrazine-3,6-dicarboxylic acid, a derivative of this compound. This work expands the chemical repertoire of the compound, offering new avenues for its utilization in various chemical reactions (Frebort, Almonasy, Hrdina, Lyčka, Lísa, & Holčapek, 2008).
Antitumor Activity Evaluation
Lv et al. (2014) synthesized a series of dimethyl-3,6-di(aryl)-1,4-dihydro-1,2,4,5-tetrazine-1,4-dicarboxylates and evaluated their antitumor activities. This research is crucial for understanding the potential biomedical applications of this compound (Lv, Zhou, Shi, Gao, & Hu, 2014).
Cyclopentadiene Derivatives Synthesis
Dalkılıç and Daştan (2015) explored the synthesis of cyclopentadiene derivatives using this compound. This work sheds light on the synthetic versatility of the compound in producing novel organic structures (Dalkılıç & Daştan, 2015).
Pyridazine Derivative Formation
Pindur and Kim (1988) demonstrated the first cycloaddition of 2-vinylindoles with this compound, leading to new indolyl-1,4-dihydropyridazines and annelated pyridazines. This study opens up new pathways for the synthesis of pyridazine derivatives, important in medicinal chemistry and material science (Pindur & Kim, 1988).
Mechanism of Action
Target of Action
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is a highly reactive heteroaromatic azadiene . Its primary targets are a wide range of dienophiles and heterodienophiles . These targets are molecules that can participate in Diels-Alder reactions, a type of cycloaddition reaction that is fundamental in organic chemistry .
Mode of Action
This compound engages in Retro-Diels-Alder reactions with its targets . In these reactions, the compound acts as a diene, a molecule that provides four electrons for the formation of new sigma bonds . The resulting changes include the synthesis of substituted 1,2-diazines, 1,2,4-triazines, pyrroles, pyridines, indolines, and related condensed heterocycles .
Biochemical Pathways
The compound’s interaction with its targets leads to the formation of new heterocyclic ring systems . These ring systems can be further diversified, leading to a wide range of downstream effects . For example, the compound has been used in the total synthesis of natural products, such as ningalin D and purpurone .
Pharmacokinetics
The compound’s reactivity suggests that it could be rapidly metabolized in biological systems .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific targets and reaction conditions . In general, the compound’s ability to form diverse heterocyclic ring systems could potentially lead to a wide range of biological activities .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is known to undergo slow decomposition upon warming and is prone to acid-promoted rearrangement . Therefore, the reaction conditions, including temperature and pH, can significantly affect the compound’s reactivity and the outcomes of its reactions .
Future Directions
The future directions of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate research could involve its use in the synthesis of substituted 1,2-diazines, 1,2,4-triazines, pyrroles, pyridines, indolines, and related condensed heterocycles through Cycloaddition Reactions . It could also be used in the formation of well-ordered organic layers on inorganic surfaces .
Biochemical Analysis
Biochemical Properties
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate plays a crucial role in biochemical reactions, particularly in cycloaddition reactions. It interacts with various enzymes, proteins, and other biomolecules through its ability to participate in inverse-electron-demand Diels-Alder reactions . This compound is known to react with electron-rich, neutral, and electron-deficient dienophiles, making it highly versatile in biochemical applications . The interactions of this compound with these biomolecules are characterized by predictable positional selectivity and high functional group compatibility .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its reactivity in cycloaddition reactions allows it to modify cellular components and affect their function . For instance, it has been used in bioconjugation applications, where it can modulate the fluorescence of dyes for bioimaging purposes . The compound’s ability to engage in these reactions under mild conditions makes it suitable for use in living cells without causing significant toxicity .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in inverse-electron-demand Diels-Alder reactions. This reaction proceeds through two steps: an initial cycloaddition followed by a retro Diels-Alder reaction, resulting in the loss of a nitrogen molecule and the formation of pyridazine . This mechanism allows the compound to form stable adducts with various dienophiles, enabling its use in the synthesis of heterocyclic compounds and bioconjugation applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be highly reactive and can degrade in the presence of water, which may limit its applications in moist or humid conditions . Its stability under dry conditions allows for its use in various biochemical experiments over extended periods . Long-term studies have shown that the compound can maintain its reactivity and effectiveness in in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to be effective in modifying cellular components without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, which need to be carefully monitored in experimental settings . Threshold effects have been observed, indicating that the compound’s impact on cellular function can be dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its reactivity in cycloaddition reactions. The compound interacts with enzymes and cofactors that facilitate these reactions, leading to the formation of stable adducts with dienophiles . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions help localize the compound to specific cellular compartments, where it can exert its biochemical effects . The compound’s ability to accumulate in certain tissues makes it useful for targeted biochemical applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications . This localization allows it to interact with specific biomolecules and participate in localized biochemical reactions .
Properties
IUPAC Name |
dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O4/c1-13-5(11)3-7-9-4(10-8-3)6(12)14-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODPSGGFQFBWME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(N=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80306219 | |
Record name | dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80306219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2166-14-5 | |
Record name | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2166-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002166145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2166-14-5 | |
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Record name | dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate a valuable reagent in organic synthesis?
A1: this compound distinguishes itself as a highly reactive heteroaromatic azadiene, exhibiting a strong preference for engaging in inverse electron demand Diels–Alder reactions. [] This unique reactivity stems from its electron-deficient nature, allowing it to readily react with a wide array of dienophiles and heterodienophiles. [] This makes it an invaluable tool for synthesizing various heterocyclic compounds, including substituted 1,2-diazines, 1,2,4-triazines, pyrroles, pyridines, indolines, and related condensed heterocycles. []
Q2: How does the reaction of this compound with dienophiles proceed?
A2: While initially thought to be a concerted process, computational studies suggest the reaction proceeds through a stepwise mechanism. [] First, an initial adduct is formed between the tetrazine and the dienophile. This adduct then undergoes a spontaneous loss of nitrogen gas (N2), leading to a 1,2-dihydropyridazine intermediate. Finally, a 1,2-hydrogen shift yields the final stable aromatic pyridazine product. []
Q3: Can you provide specific examples of reactions where this compound acts as a dienophile?
A3: Certainly! this compound reacts with various dienophiles, including:
- Vinylindoles: This reaction yields indolyl-substituted and annellated pyridazines, providing access to a new class of heterocyclic compounds with potential biological activity. [] The regioselectivity of the reaction is primarily governed by steric effects, offering a degree of control over the final product formation. []
- Tributylstannylacetylenes: This reaction offers a convenient route to 4-(tributylstannyl)pyridazines, versatile intermediates for further functionalization via Stille coupling reactions. [] The presence of the tributylstannyl group allows for diverse transformations, expanding the synthetic utility of the pyridazine products. []
- Unsaturated Fulvene Endoperoxides: This reaction yields saturated fulvene endoperoxides containing a 1,2-dihydropyridazine ring. [] These unique structures can be further manipulated, for example, by treatment with water and phenyliodosyl bis(trifluoroacetate) to generate acrylic acid derivatives and dimethyl pyridazine-3,6-dicarboxylate. []
Q4: Beyond its use in synthesizing heterocycles, what other applications does this compound have?
A4: this compound plays a crucial role in developing click-to-release systems for drug delivery. [] For instance, it can be employed to activate a trimethyl lock (TML) by reacting with a vinyl ether, leading to the controlled release of a drug molecule. [] This strategy holds promise for improving the targeted delivery of anticancer drugs like doxorubicin. []
Q5: What is the molecular formula and molecular weight of this compound?
A5: Its molecular formula is C6H6N4O4, and its molecular weight is 198.138 g/mol. []
Q6: What is the physical appearance and melting point of this compound?
A6: It appears as a bright red crystalline solid with a melting point ranging from 175–177 °C. []
Q7: Are there any specific handling and storage precautions for this compound?
A8: Yes, due to its high reactivity, this compound is unstable in the presence of acids, bases, water, and protic solvents. [] Therefore, it should be stored under moisture-free conditions and refrigerated to maintain its stability. []
Q8: Have there been computational studies on this compound?
A9: Yes, computational studies using semi-empirical methods like AM1 and PM3, as well as ab initio calculations at the HF/3-21G level of theory, have been employed to understand the reactivity of this compound in Diels-Alder reactions. [] These studies have provided valuable insights into the reaction mechanism, transition state structures, and energetic profiles of these cycloaddition reactions. []
Q9: How does modifying the structure of this compound affect its reactivity?
A10: While the provided research focuses primarily on this compound, studies with other 1,2,4,5-tetrazines suggest that modifying the substituents at the 3 and 6 positions can significantly impact the molecule's reactivity. [, , , ] Electron-withdrawing groups generally enhance the reactivity towards electron-rich dienophiles, while electron-donating groups can diminish it. [, ] This fine-tuning of reactivity through structural modifications highlights the versatility of the 1,2,4,5-tetrazine scaffold for diverse synthetic applications.
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